cis-8-(Benzylamino)hexahydro-oxazolo[3,4-a]pyridin-3-one
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-8-(Benzylamino)hexahydro-oxazolo[3,4-a]pyridin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a benzylamine derivative with a suitable oxazolidinone precursor . The reaction is usually carried out in the presence of a base, such as sodium hydride, and an organic solvent, like dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
cis-8-(Benzylamino)hexahydro-oxazolo[3,4-a]pyridin-3-one can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzylamine moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
cis-8-(Benzylamino)hexahydro-oxazolo[3,4-a]pyridin-3-one has several scientific research applications:
Mechanism of Action
The mechanism of action of cis-8-(Benzylamino)hexahydro-oxazolo[3,4-a]pyridin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways . The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Benzyl-8-(chloromethyl)[1,2,4]triazolo[4,3-a]pyridine sesquihydrochloride
- 3-Cyclohexyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
- 3-(2-Methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
Uniqueness
cis-8-(Benzylamino)hexahydro-oxazolo[3,4-a]pyridin-3-one is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(8R,8aS)-8-(benzylamino)-1,5,6,7,8,8a-hexahydro-[1,3]oxazolo[3,4-a]pyridin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c17-14-16-8-4-7-12(13(16)10-18-14)15-9-11-5-2-1-3-6-11/h1-3,5-6,12-13,15H,4,7-10H2/t12-,13-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMGZQLHAJPGBK-CHWSQXEVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2COC(=O)N2C1)NCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H]2COC(=O)N2C1)NCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401133179 | |
Record name | 3H-Oxazolo[3,4-a]pyridin-3-one, hexahydro-8-[(phenylmethyl)amino]-, (8R,8aS)-rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401133179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1434141-96-4 | |
Record name | 3H-Oxazolo[3,4-a]pyridin-3-one, hexahydro-8-[(phenylmethyl)amino]-, (8R,8aS)-rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1434141-96-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3H-Oxazolo[3,4-a]pyridin-3-one, hexahydro-8-[(phenylmethyl)amino]-, (8R,8aS)-rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401133179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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